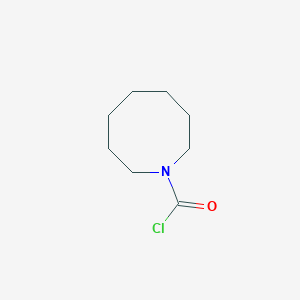

Azocane-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

azocane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREQKLXCRIQJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Azocane 1 Carbonyl Chloride

Classical and Contemporary Approaches for Acyl Chloride Formation

The conversion of a secondary amine, such as azocane (B75157), into its corresponding carbamoyl (B1232498) chloride can be achieved through various methods, paralleling the synthesis of acyl chlorides from carboxylic acids. These methods often involve the use of highly reactive chlorinating agents.

While Azocane-1-carbonyl chloride is derived from a secondary amine, the principles of acyl chloride synthesis from carboxylic acids provide a foundational understanding of the reagents involved. Classically, carboxylic acids are converted to acyl chlorides using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). savemyexams.comdocbrown.info For instance, propanoyl chloride can be prepared from propanoic acid using these reagents. savemyexams.com The high reactivity of acyl chlorides makes them valuable intermediates in organic synthesis. docbrown.info

The reaction of a secondary amine like azocane with a phosgene (B1210022) equivalent is a direct route to the corresponding carbamoyl chloride. Phosgene (COCl₂) itself is a highly effective reagent for this transformation. wikipedia.org The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of phosgene, leading to the formation of the carbamoyl chloride and hydrogen chloride. wikipedia.org Due to the toxicity of phosgene gas, safer alternatives like solid triphosgene (B27547) are often used, which generate phosgene in situ. rsc.orgrsc.org

Modern synthetic methods often seek to avoid the use of highly toxic reagents like phosgene. Innovative carbonylation strategies represent a significant advancement in this area. While not directly applied to the synthesis of this compound in the reviewed literature, these methods are pertinent to the broader field of acyl chloride synthesis. For example, palladium-catalyzed carbonylation of O-iodophenols and aniline (B41778) in the presence of alkynes has been used to synthesize 2-aryl-4-quinolones, a process that involves the formation of an acyl intermediate. semanticscholar.org

Another innovative approach involves the use of microflow systems for the in situ generation and reaction of phosgene. rsc.orgrsc.org This technique minimizes the risks associated with handling toxic gases by ensuring that the hazardous material is consumed immediately as it is produced. rsc.org Such a system allows for the rapid and high-yield synthesis of amides from carboxylic acids via the corresponding acid chlorides at ambient temperatures. rsc.org

Precursors to this compound: Synthetic Routes to Azocane and Related Azacycles

The synthesis of the azocane (also known as azacyclooctane) ring system is the first critical step towards obtaining this compound. Azocanes are eight-membered nitrogen-containing heterocycles that are present in various natural products and biologically active molecules. nih.govdoi.org

A variety of synthetic methodologies have been developed for the preparation of azocanes and other saturated cyclic amines. nih.gov These include one-pot reactions, microwave-assisted synthesis, and metal-free routes. nih.gov One notable strategy involves the intramolecular hydroaminomethylation of ω-amino alkenes. acs.org This method uses inexpensive carbon monoxide and hydrogen (syngas) to insert a carbon atom, followed by reductive amination to form the cyclic amine. acs.org

Another powerful method for constructing substituted azocanes is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides. acs.orgacs.org In this process, a rhodium catalyst promotes the insertion of carbon monoxide and the cyclopropane (B1198618) ring to form a rhodacyclopentanone intermediate, which then undergoes fragmentation to yield the azocane ring. acs.orgacs.org

The table below summarizes some of the synthetic routes to azocane and its derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| ω-Amino alkene | CO/H₂ (syngas), transition-metal catalyst | Azocane | acs.org |

| N-cyclopropylacrylamide | [Rh(cod)₂]OTf, P(4-(CF₃)C₆H₄)₃, PhCN, 150 °C | Substituted Azocane | acs.org |

| 2-Azidobenzaldehyde, primary amino ester, N-substituted maleimide | Et₃N, EtOH, microwave (125 °C), then PPh₃ (105 °C) | N-bridged Azocine | doi.org |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of acyl chlorides, and by extension carbamoyl chlorides, is often optimized by careful selection of catalysts and solvents.

The formation of acyl chlorides from carboxylic acids using reagents like oxalyl chloride or thionyl chloride can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.org DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium intermediate, which is the active catalytic species. wikipedia.org Similarly, in the reaction of amines with acyl chlorides, bases like pyridine (B92270) or triethylamine (B128534) are often used to neutralize the HCl byproduct. wikipedia.orgreddit.com These bases can also act as nucleophilic catalysts, activating the acyl chloride by forming a more reactive quaternary acylammonium salt. wikipedia.orgacs.org

Solvents can play a crucial role in the outcome of these reactions. nih.govrsc.org For instance, in the amidation of aroyl chlorides using an alkali-metal silyl-amide reagent, the choice of solvent dictates whether the primary amide or the imide is formed. nih.govrsc.org Polar solvents like 1,2-dichloroethane (B1671644) (DCE) favor the formation of the primary amide, while non-polar solvents like dioxane lead to the imide. nih.govrsc.org In the context of forming amides from acid chlorides and amines, a bio-based solvent called Cyrene™ has been shown to be an effective alternative to traditional dipolar aprotic solvents like DMF and dichloromethane. rsc.org

The table below highlights the effect of different catalysts and solvents on acylation reactions.

| Reaction Type | Catalyst | Solvent | Key Finding | Reference |

| Acylation of sulfonamides, amines, alcohols, and phenols | ZSM-5-SO₃H | Solvent-free | Efficient acylation with carboxylic acid anhydrides and chlorides. | nih.gov |

| Amidation of aroyl chlorides | LiHMDS | Dioxane | Selective formation of imides. | nih.govrsc.org |

| Amidation of aroyl chlorides | LiHMDS | 1,2-dichloroethane (DCE) | Selective formation of primary amides. | nih.govrsc.org |

| Amide synthesis | None | Cyrene™ | Bio-alternative solvent for amide synthesis from acid chlorides and primary amines. | rsc.org |

| Ester formation from acid chloride and alcohol | Amine (e.g., quinuclidine) | Dichloromethane | Amine structure significantly impacts reaction rate and yield of cyclic oligomers. | acs.org |

Reactivity Profiles and Mechanistic Investigations of Azocane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The foundational reaction mechanism for acyl chlorides is nucleophilic acyl substitution. This process involves two main stages: a nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org The initial attack by a nucleophile on the electron-deficient carbonyl carbon breaks the C=O pi bond, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled. libretexts.orglibretexts.org This addition-elimination sequence is characteristic of reactions with various nucleophiles, including amines, alcohols, and carbanions. libretexts.org

Acyl chlorides react readily with primary and secondary amines to yield N-substituted amides. libretexts.org In the case of azocane-1-carbonyl chloride, reaction with an amine nucleophile leads to the formation of an N-substituted azocane-1-carboxamide. The reaction proceeds via the standard nucleophilic acyl substitution mechanism. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. libretexts.orgsavemyexams.com This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and forming a protonated amide. libretexts.org A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the final neutral N-substituted azocane (B75157) carboxamide and an ammonium (B1175870) chloride salt. libretexts.orgsavemyexams.com

This process is highly efficient and is a common method for creating amide bonds. savemyexams.com For instance, patent literature describes the reaction of similar cyclic N-acyl chlorides with amines like azepane in the presence of a base such as triethylamine (B128534) to form the corresponding carboxamide. google.com

Table 1: Representative Reaction of this compound with an Amine

| Reactant 1 | Reactant 2 | Base (optional) | Product |

| This compound | Primary or Secondary Amine (e.g., R-NH₂) | Excess Amine or Tertiary Amine (e.g., Pyridine) | N-Substituted Azocane-1-carboxamide |

The reaction between acyl chlorides and alcohols is a vigorous and typically exothermic process that yields esters. chemguide.co.uk this compound reacts with alcohol nucleophiles to form the corresponding azocane carboxylates. The mechanism is a nucleophilic addition-elimination, where a lone pair of electrons from the alcohol's oxygen atom attacks the carbonyl carbon. chemguide.co.ukchemistrystudent.com This addition step forms a tetrahedral intermediate. chemistrystudent.com The intermediate then collapses, reforming the C=O double bond and expelling the chloride ion. chemguide.co.ukchemistrystudent.com A base, such as pyridine (B92270), or the chloride ion itself can then deprotonate the oxonium ion intermediate to give the final ester product, an azocane carboxylate, and hydrogen chloride. chemguide.co.ukchemistrystudent.comchemistrysteps.com

This esterification reaction is highly efficient and proceeds rapidly, often at room temperature. chemguide.co.ukchemistrysteps.com

Table 2: Representative Reaction of this compound with an Alcohol

| Reactant 1 | Reactant 2 | Base (optional) | Product |

| This compound | Alcohol (e.g., R-OH) | Pyridine or Triethylamine | Azocane-1-carboxylate |

Acyl chlorides are effective electrophiles for carbon-carbon bond formation when reacted with suitable carbon nucleophiles, such as organometallic reagents. fscj.edu For example, organocuprates (Gilman reagents) are known to react with acyl chlorides to produce ketones. chemistry.coach This provides a pathway to synthesize acyl-substituted azocanes.

In contrast, more reactive organometallic reagents like Grignard reagents typically react with acyl chlorides twice. libretexts.org The first reaction is a nucleophilic acyl substitution that forms a ketone intermediate. libretexts.orgmsu.edu Because ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent adds to the newly formed ketone, resulting in a tertiary alcohol after an aqueous workup. libretexts.orgmsu.edu Careful control of stoichiometry and reaction conditions can sometimes isolate the ketone, but the tertiary alcohol is a common outcome. fscj.edu

The use of cyanide ions (e.g., from KCN) as nucleophiles can also lead to C-C bond formation, extending a carbon chain by one atom and introducing a nitrile group. cognitoedu.org

Table 3: Reactivity of this compound with Carbon Nucleophiles

| Nucleophile | Intermediate Product | Final Product (after workup) |

| Organocuprate (R₂CuLi) | N/A | Azocanyl Ketone |

| Grignard Reagent (R-MgBr) | Azocanyl Ketone | Tertiary Alcohol |

| Cyanide (CN⁻) | N/A | Azocane-1-carbonitrile |

Transition Metal-Catalyzed Transformations Involving Carbonyl Chlorides and Azocanes

Transition metal catalysis offers powerful tools for forming complex molecules, and methodologies involving acyl chlorides or the synthesis of azocane ring systems are of significant interest.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Stille coupling, which pairs an organostannane with an organic electrophile, can be applied to acyl chlorides. organic-chemistry.org This reaction allows for the chemoselective formation of ketones from aliphatic or aromatic acyl chlorides and various organostannanes. organic-chemistry.org Using a suitable palladium precatalyst, this method demonstrates high functional group tolerance, even with aryl chlorides and bromides that would typically undergo oxidative addition. organic-chemistry.org This provides a robust method for synthesizing ketones by forming a new carbon-carbon bond at the carbonyl carbon of the acyl chloride.

Another key transformation is the Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, catalyzed by palladium. alevelchemistry.co.uk While not a direct reaction of the acyl chloride group, palladium catalysis is central to many C-C bond-forming reactions relevant to complex molecule synthesis. alevelchemistry.co.ukrsc.org

While not a reaction of this compound itself, a significant strategy for the synthesis of the azocane ring system involves rhodium catalysis. A modular approach to creating substituted azocanes has been developed using a rhodium-catalyzed cycloaddition-fragmentation process. nih.govacs.orgnih.gov This strategy begins with N-cyclopropylacrylamides, which, in the presence of a cationic Rh(I) catalyst and a carbon monoxide atmosphere, generate rhodacyclopentanone intermediates. nih.govacs.orgbris.ac.uk

The mechanism involves the insertion of the rhodium catalyst and CO into the cyclopropane (B1198618) C-C bond. acs.org Subsequent insertion of the tethered alkene component is followed by a fragmentation step, which ultimately yields the functionalized eight-membered azocane ring. nih.govacs.org Mechanistic studies have provided evidence that the alkene insertion into the rhodacyclopentanone intermediate can be a reversible process. nih.govnih.gov This method expands the utility of C-C bond activation in the synthesis of challenging medium-sized heterocycles. nih.gov

Table 4: Rhodium-Catalyzed Synthesis of Substituted Azocanes

| Starting Material | Catalyst System | Conditions | Product Type | Ref. |

| N-cyclopropylacrylamides | Cationic Rh(I) with phosphine (B1218219) ligands | CO atmosphere, High Temperature (e.g., 150-160 °C) | Substituted Azocanes | nih.govacs.org |

Mechanistic Investigations through Kinetic and Stereochemical Analyses

The mechanistic details of reactions involving this compound are understood through a combination of kinetic studies, which shed light on reaction rates and the factors influencing them, and stereochemical analyses, which reveal the three-dimensional course of the reactions. While specific research on this compound is limited, a broader examination of related carbamoyl (B1232498) chlorides and cyclic N-acyl compounds provides significant insights into its probable reactive behavior.

The solvolysis of carbamoyl chlorides, a fundamental reaction class, can proceed through various mechanisms, with the rate-determining step being highly dependent on the substrate structure, solvent properties, and reaction conditions. Generally, these reactions are analyzed using the Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent's ionizing power (Y) and its nucleophilicity (N).

The mechanisms for carbamoyl chlorides typically fall into one of three categories:

SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the slow, rate-determining ionization of the carbamoyl chloride to form a carbamoyl cation intermediate, which is then rapidly attacked by a nucleophile. This mechanism is favored by polar, ionizing solvents and by bulky substituents on the nitrogen atom that stabilize the cation. For many N,N-dialkylcarbamoyl chlorides, an SN1 mechanism is proposed. nih.gov

SN2 (Bimolecular Nucleophilic Substitution): In this mechanism, the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. This pathway is more common for less sterically hindered carbamoyl chlorides and in more nucleophilic solvents.

Addition-Elimination: This pathway involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the chloride ion is the second step. This mechanism can be dominant in reactions with strong nucleophiles.

The structure of the azocane ring in this compound is expected to influence the reaction mechanism. The large, flexible eight-membered ring may sterically hinder bimolecular attack at the carbonyl carbon, potentially favoring an SN1-type mechanism in ionizing solvents. However, the conformational flexibility could also allow for a geometry that is susceptible to nucleophilic attack.

Table 1: Kinetic Data for the Solvolysis of Various Carbamoyl and Chloroformate Esters

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Proposed Mechanism |

| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | 1.3 x 10⁻⁵ | SN1 |

| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | 5.5 x 10⁻⁵ | SN1 |

| Ethyl Chloroformate | 80% Ethanol | 25.0 | 4.2 x 10⁻⁴ | SN2/Addition-Elimination |

| Isopropyl Chlorothioformate | 100% Ethanol | 25.0 | 1.1 x 10⁻⁵ | SN1 with nucleophilic solvent participation |

This table presents illustrative data from studies on related compounds to highlight mechanistic trends. nih.govmdpi.com

The functionalization of the azocane ring itself, subsequent to reactions of the carbonyl chloride group, is a key area of study. The regioselectivity (where on the ring a reaction occurs) and stereoselectivity (the specific stereochemical outcome) are crucial for the synthesis of complex molecules.

Transition metal-catalyzed C-H functionalization is a powerful tool for modifying saturated nitrogen heterocycles. acs.org These reactions can be directed to specific positions on the ring. For azocane derivatives, functionalization often targets the α-position relative to the nitrogen atom due to the influence of the nitrogen. However, methods for β- and γ-C(sp³)–H functionalization are also being developed. thieme-connect.com

Stereochemical studies are vital for understanding and controlling the three-dimensional structure of the products. In the context of azocanes, which can exist in various conformations, achieving high stereoselectivity can be challenging. Rhodium-catalyzed cycloaddition-fragmentation strategies have been employed to synthesize functionalized azocanes, and stereochemical studies of these reactions have provided insights into the reaction mechanism, including the reversibility of certain steps like alkene insertion into rhodacyclopentanone intermediates. acs.org The stereochemistry of functionalized azocane products is often confirmed using techniques like X-ray crystallography and NMR analysis.

In reactions involving the formation of new stereocenters, the inherent chirality of a substituted azocane precursor can influence the stereochemical outcome of the reaction, a process known as substrate-controlled stereoselectivity. For example, in the synthesis of polycyclic azepanes and azocanes, the generation of a chiral N-acyl iminium ion intermediate can lead to highly enantioenriched products. researchgate.net

Table 2: Examples of Regio- and Stereoselective Functionalization of Azacycles

| Azacycle Derivative | Reaction Type | Catalyst/Reagent | Position of Functionalization | Stereochemical Outcome |

| N-Acylazocane | C-H Acylation | Ni/Photoredox | α-position | High enantioselectivity |

| N-Cyclopropylacrylamide | Cycloaddition-Fragmentation | Rh(I) complex | Forms azocane ring | Diastereoselective (e.g., 4:1 d.r.) |

| Alkyne-tethered carbamoyl chloride | Cycloisomerization | HFIP | Forms chlorinated methylene (B1212753) oxindoles | Excellent E-selectivity |

This table provides examples from related systems to illustrate the principles of regioselectivity and stereoselectivity. acs.orgresearchgate.netnih.gov

The identification and characterization of intermediate species are fundamental to understanding the stepwise mechanism of catalytic reactions. In the context of transition-metal-catalyzed reactions of carbamoyl chlorides and the functionalization of N-heterocycles, several types of intermediates have been proposed and, in some cases, observed. rsc.org

In rhodium-catalyzed C-H activation reactions of nitrogen heterocycles, Rh-N-heterocyclic carbene (NHC) complexes have been identified as key intermediates. acs.org These can be formed by the coordination of the rhodium catalyst to the heterocycle, followed by intramolecular C-H bond activation. The resulting Rh-H intermediate can then tautomerize to the observed carbene complex. acs.org

For reactions involving C-C bond formation, acyl-metal intermediates are often postulated. In a proposed mechanism for the decarbonylation and subsequent functionalization of saturated azacycles, an acyl rhodium intermediate is formed, which then undergoes decarbonylation to a rhodated intermediate that can react with an electrophile. nih.gov

Table 3: Common Intermediates in Catalytic Reactions of N-Acyl Heterocycles

| Catalytic System | Proposed Intermediate | Role in Catalytic Cycle | Method of Investigation |

| Rhodium-catalyzed C-H Alkylation | Rh-N-heterocyclic carbene (NHC) complex | Product of C-H activation | Synthesis and characterization, Kinetic analysis, DFT calculations |

| Rhodium-catalyzed C-C Functionalization | Acyl rhodium species | Precursor to decarbonylation and further reaction | Mechanistic test experiments, DFT calculations |

| NHC/Photoredox Catalysis | Ketyl radical | Key intermediate in C-C bond formation | Mechanistic studies, Proposed based on product analysis |

| Cobalt-catalyzed Reductive Addition | Alkyl radical | Adds to the S=N bond | DFT calculations to explain stereochemical outcome |

Applications of Azocane 1 Carbonyl Chloride in Complex Molecular Synthesis

Role as a Building Block for Diverse Azocane (B75157) Derivatives

The primary utility of Azocane-1-carbonyl chloride lies in its function as a robust electrophilic building block for introducing the azocane-1-carbonyl scaffold into a wide array of molecules. The high reactivity of the acyl chloride group allows for efficient coupling with a multitude of nucleophiles, including amines, alcohols, and thiols, to form stable amides, esters, and thioesters, respectively.

This reactivity is fundamental to creating libraries of azocane derivatives. For instance, in a process analogous to the synthesis of functionalized azocanes from aminoacetophenones and cinnamoyl chloride, this compound can react with various primary and secondary amines to yield a corresponding series of N-substituted azocane-1-carboxamides. mdpi.comsemanticscholar.org Such reactions are typically high-yielding and proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

The synthesis of these derivatives is significant because the azocane ring is a structural motif found in a number of biologically active natural products and synthetic compounds. mdpi.comsemanticscholar.org The ability to readily append this heterocyclic system to other molecular fragments makes this compound a key starting material for medicinal chemistry programs aimed at exploring this area of chemical space. acs.org

Incorporation into Medium-Sized Heterocycles and Annulated Systems

The construction of medium-sized (8- to 11-membered) rings and the annulation (fusion) of rings onto existing molecular frameworks are notable challenges in organic synthesis. ualberta.ca this compound serves as a strategic starting point for synthetic routes targeting such complex structures. While the compound itself provides the eight-membered azocane core, its carbonyl chloride functionality is the key to attaching side chains that can participate in subsequent ring-forming reactions.

Methodologies for creating annulated systems containing eight-membered nitrogen heterocycles often rely on transition-metal-catalyzed reactions. For example, strategies like the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides provide a pathway to functionalized azocanes. acs.org Similarly, intramolecular Heck reactions have been successfully employed to construct pentacyclic systems that include a 3-benzazocine (an eight-membered nitrogen heterocycle) fragment. researchgate.net In these contexts, this compound can be used to prepare the necessary precursors by linking the azocane moiety to a substrate poised for intramolecular cyclization, thereby facilitating the synthesis of novel, complex polycyclic systems.

Strategies for Diversity-Oriented Synthesis Utilizing Acyl Chlorides

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be screened for novel biological activity. nih.govscispace.commdpi.com Rather than focusing on a single target molecule, DOS seeks to explore a broad region of chemical space from a common starting material. Acyl chlorides like this compound are well-suited for reagent-based DOS approaches.

In a typical reagent-based DOS workflow, a single core molecule with a reactive functional group is treated with a large library of diverse reactants to produce a library of products with varied appendages. mdpi.com this compound is an ideal core reagent for this strategy. By reacting it with a diverse collection of nucleophiles (e.g., various anilines, benzyl (B1604629) alcohols, or phenols), a large library of azocane derivatives can be rapidly synthesized. Each product retains the core azocane scaffold but differs in the nature of the appended group, leading to significant "appendage diversity." This approach has been successfully used with other building blocks, such as amino dimethoxyacetophenones, to generate analogs of natural products, including azocanes. mdpi.comsemanticscholar.orgnih.gov

| Synthetic Strategy | Core Reagent | Reactant Class | Resulting Diversity | Application |

| Reagent-Based DOS | This compound | Library of diverse amines/alcohols | Appendage Diversity | Rapid generation of a library of azocane amides and esters for biological screening. |

| Annulation Precursor Synthesis | This compound | Bifunctional molecules (e.g., containing a nucleophile and a group for cyclization) | Skeletal Diversity | Creation of complex, fused heterocyclic systems containing the azocane ring. |

Cascade and Annulation Reactions Initiated by Carbonyl Chloride Reactivity

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient in building molecular complexity. The electrophilicity of the carbonyl chloride in this compound can be harnessed to initiate such cascades.

An annulation (ring-forming) cascade can be envisioned where this compound reacts with a substrate containing both a nucleophilic group (e.g., an amine) and a latent reactive site. The initial acylation step forms an amide intermediate, which then undergoes a subsequent, intramolecular reaction to form a new ring fused to the azocane scaffold. For example, a reaction with an appropriately substituted ortho-aminoaryl compound could lead to an initial acylation followed by an intramolecular Friedel-Crafts-type reaction or other cyclization to yield a polycyclic benzodiazepine-like structure. Such cascade strategies, which often involve sequential additions and cyclizations, are powerful tools for constructing N-fused bicyclic systems and other complex heterocycles. nih.govnih.gov The reactivity of the acyl chloride is the critical trigger for the entire bond-forming sequence.

Advanced Spectroscopic and Structural Characterization of Azocane 1 Carbonyl Chloride and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the key functional moieties in Azocane-1-carbonyl chloride: the acyl chloride and the saturated azocane (B75157) ring.

The most prominent and diagnostic feature in the FT-IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration of the acyl chloride group. Acyl chlorides exhibit a strong, sharp absorption band at a characteristically high wavenumber, typically in the range of 1775–1815 cm⁻¹. uobabylon.edu.iqpg.edu.pl This high frequency, compared to ketones or amides, is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and stiffens the C=O double bond.

The spectrum would also display characteristic absorptions corresponding to the azocane ring. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the saturated ring are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. Additionally, C-H bending (scissoring) vibrations for these groups usually produce absorptions around 1465 cm⁻¹. researchgate.net The C-N stretching vibration of the tertiary amine within the ring is generally weaker and can be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850-2960 | C-H Stretch | Azocane Ring (CH₂) | Medium-Strong |

| 1775-1815 | C=O Stretch | Acyl Chloride | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | Azocane Ring (CH₂) | Variable |

| 1020-1250 | C-N Stretch | Tertiary Amine | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the azocane ring. wikipedia.orgsavemyexams.com Due to the influence of the electron-withdrawing carbonyl group and the nitrogen atom, the protons on the carbon atoms adjacent to the nitrogen (C2 and C8) are expected to be the most deshielded. These protons would likely appear as complex multiplets in the downfield region, predicted to be around 3.5-3.8 ppm. libretexts.org

The remaining protons on the methylene groups of the azocane ring (C3, C4, C5, C6, and C7) would be found further upfield, typically in the range of 1.4-1.8 ppm. libretexts.org These signals would likely overlap, forming a broad, complex multiplet, characteristic of cyclic alkane systems. The integration of these signal areas would correspond to the number of protons in each unique environment.

| Predicted Chemical Shift (δ, ppm) | Proton Environment | Expected Multiplicity | Integration |

|---|---|---|---|

| 3.5 - 3.8 | N-CH₂ (Ring positions 2 & 8) | Multiplet | 4H |

| 1.4 - 1.8 | -CH₂- (Ring positions 3, 4, 5, 6, 7) | Multiplet | 10H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The most deshielded carbon would be the carbonyl carbon of the acyl chloride group, with a predicted chemical shift in the range of 165-175 ppm. oregonstate.edulibretexts.org This downfield shift is a result of the carbon being double-bonded to an oxygen and single-bonded to another electronegative atom, chlorine. stackexchange.com

The carbon atoms of the azocane ring would appear at higher field strengths. The carbons directly bonded to the nitrogen atom (C2 and C8) would be deshielded relative to the other ring carbons due to the electronegativity of nitrogen, appearing in the range of 45-55 ppm. The remaining five methylene carbons (C3, C4, C5, C6, and C7) would be expected to resonate in the typical aliphatic range of 25-35 ppm. libretexts.orgiupac.org Due to the ring's symmetry, some of these signals may overlap.

| Predicted Chemical Shift (δ, ppm) | Carbon Environment |

|---|---|

| 165 - 175 | C=O (Acyl Chloride) |

| 45 - 55 | N-CH₂ (Ring positions 2 & 8) |

| 25 - 35 | -CH₂- (Ring positions 3, 4, 5, 6, 7) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules. For this compound (MW: 175.66 g/mol ), analysis would likely be performed in positive ion mode. Given the reactivity of acyl chlorides, special conditions, such as the use of anhydrous solvents, might be necessary to prevent hydrolysis or reactions within the ESI source. mdpi.com

The mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton (approx. 176.67). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2+H]⁺ at m/z 178.67 with roughly one-third the intensity of the [M+H]⁺ peak. researchgate.net

Fragmentation analysis (MS/MS) would reveal characteristic losses. A primary fragmentation pathway would likely involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by the loss of the carbonyl group (CO). Another prominent fragmentation would be the cleavage of the C-N bond, leading to the formation of the stable azocane cation or related fragments.

| Predicted m/z | Ion/Fragment Structure | Description |

|---|---|---|

| 176.67 / 178.67 | [C₈H₁₄ClNO + H]⁺ | Protonated Molecular Ion (³⁵Cl / ³⁷Cl isotopes) |

| 141.09 | [C₈H₁₄NO]⁺ | Loss of Cl radical |

| 113.10 | [C₇H₁₄N]⁺ | Loss of CO from [M-Cl]⁺ fragment |

| 99.11 | [C₇H₁₅N]⁺ | Azocane Cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, providing unequivocal confirmation of their elemental composition. In the study of azocane derivatives, HRMS plays a crucial role in verifying the successful synthesis of target compounds by measuring the mass-to-charge ratio (m/z) with high accuracy.

Research findings have demonstrated the application of Electrospray Ionization (ESI), a soft ionization technique, coupled with time-of-flight (TOF) mass analyzers for the characterization of various azocane-based compounds. For instance, in the synthesis of N-substituted acrylamide (B121943) and methacrylamide (B166291) monomers derived from azocane, HRMS (ESI-TOF) was employed to confirm the identity of the products. The precision of these mass measurements is typically better than 5 ppm, lending strong support to the proposed structures. rsc.org

The observed m/z values from HRMS analysis are compared against the theoretically calculated values for the protonated molecular ions ([M+H]⁺), and a close match corroborates the elemental formula of the synthesized derivative.

Table 1: Representative HRMS Data for Azocane Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

| N-[(azocan-1-yl)methyl]prop-2-enamide | C₁₁H₂₀N₂O | Not specified | Not specified | rsc.org |

| N,N-dibutylmethaniminium chloride | C₉H₂₀NCl | Not specified | Not specified | rsc.org |

| 2-methyl-N-[(pyrrolidin-1-yl)methyl]prop-2-enamide | C₁₀H₁₈N₂O | 183.1497 | 183.1493 | rsc.org |

| 2-methyl-N-[(piperidin-1-yl)methyl]prop-2-enamide | C₁₁H₂₀N₂O | Not specified | Not specified | rsc.org |

Note: The table is populated with data from related structures discussed in the literature, illustrating the application of HRMS in this class of compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and steric properties.

For derivatives of azocane, single-crystal X-ray diffraction (scXRD) has been successfully utilized to elucidate their complex structures. The crystal structure of N-(hydroxymethyl)azocan-1-ium chloride, a precursor in the synthesis of functionalized polymers, has been determined. rsc.org The analysis revealed that the large eight-membered azocane ring was disordered over two equally populated sites. rsc.org Furthermore, the hydrogen bonding interactions involving the hydroxyl and amine protons with the chloride counter-ion were clearly identified. rsc.orgrsc.org

In another study focusing on a rhodium-catalyzed cycloaddition–fragmentation strategy to synthesize substituted azocanes, the structure of a resulting azocane derivative was confirmed by scXRD. acs.org This analysis revealed an unusual twisted enamide moiety, with a C7–C8–N–C2 torsion angle of 50.9°, highlighting the significant ring strain within the eight-membered ring. acs.org

Table 2: Crystallographic Data for an Azocane Derivative

| Parameter | Value |

| Compound | N-(hydroxymethyl)azocan-1-ium chloride |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Feature | Disordered eight-membered ring |

| Hydrogen Bonding | N–H and O–H bonds interact with chloride ion |

| Reference | rsc.orgrsc.org |

Table 3: Torsion Angle for a Substituted Azocane

| Compound | Parameter | Value | Reference |

| Azocane derivative 7a | C7–C8–N–C2 torsion angle | 50.9° | acs.org |

These crystallographic studies provide invaluable insights into the solid-state conformation of azocane derivatives, which is crucial for understanding their reactivity and potential applications.

Computational and Theoretical Chemistry Insights into Azocane 1 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of azocane-1-carbonyl chloride. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical reactivity. unipd.itrsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For this compound, DFT can be employed to determine optimized geometry, vibrational frequencies, and various electronic properties. DFT calculations are instrumental in predicting how the molecule will interact with other reagents by mapping out the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For instance, the carbonyl carbon is expected to be electrophilic, a prediction that can be quantified and visualized using DFT. The accuracy of DFT predictions depends on the choice of the functional and basis set, which must be carefully selected to balance computational cost and accuracy. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cureffi.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwuxiapptec.com

For this compound, the HOMO is likely to be localized on the nitrogen atom and potentially the oxygen atom, indicating these as sites of nucleophilicity. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the C-Cl bond, highlighting their electrophilic nature. cureffi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. muni.cznih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. muni.cz Computational analysis can precisely calculate this gap, offering predictive power for the reactivity of this compound in various chemical transformations. nih.gov For example, a smaller HOMO-LUMO gap might indicate a greater propensity to react with nucleophiles or to undergo certain types of rearrangements. muni.cz

Table 1: Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Key Atom Contributions |

| HOMO | -8.5 | Nitrogen, Oxygen |

| LUMO | -1.2 | Carbonyl Carbon, Chlorine |

| HOMO-LUMO Gap | 7.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. acs.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway a reaction will follow. cas.cn

For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can identify the structure and energy of the transition state. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. cas.cn

A reaction energy profile, which plots the energy of the system as the reaction progresses, can be constructed from these calculations. This profile visualizes the energy barriers (activation energies) that must be overcome for the reaction to proceed. For example, in the reaction of this compound with a nucleophile, the profile would show the energy changes as the nucleophile approaches, forms a tetrahedral intermediate, and then expels the chloride ion. acs.org

Table 2: Example Reaction Energy Profile Data for Nucleophilic Acyl Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 (Nucleophilic attack) | +15 |

| Tetrahedral Intermediate | +5 |

| Transition State 2 (Chloride departure) | +12 |

| Products | -10 |

Note: The values in this table are hypothetical and serve as an example of what a computational study might reveal.

In molecules with multiple reactive sites, predicting which site will react (regioselectivity) and which functional group will react (chemoselectivity) is crucial. rsc.orgchemrxiv.org Computational modeling can predict these outcomes by comparing the activation energies for different possible reaction pathways. beilstein-journals.org

For a complex molecule that might react with this compound, calculations can determine whether the reaction will occur at, for example, an amine or a hydroxyl group by comparing the energy barriers for each pathway. rsc.orgbeilstein-journals.org Similarly, if this compound itself could react in different ways, the preferred pathway would be the one with the lowest energy barrier. These predictions are invaluable for designing selective synthetic routes. chemrxiv.orgbeilstein-journals.org

Intermolecular Interactions and Non-Covalent Interaction (NCI) Analysis

Beyond covalent bonds, non-covalent interactions play a significant role in chemistry, influencing everything from the structure of molecular crystals to the way molecules recognize each other. nih.govnih.gov Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netchemrxiv.org

For this compound, NCI analysis can reveal how it interacts with solvent molecules, other reagents, or even itself in the condensed phase. The analysis generates 3D maps that show regions of attractive and repulsive interactions. For instance, it could highlight potential hydrogen bonding between the carbonyl oxygen and a hydrogen bond donor, or depict van der Waals interactions between the aliphatic ring and other molecules. nih.govresearchgate.netchemrxiv.org Understanding these interactions is key to predicting solubility, crystal packing, and the subtle forces that can influence reaction outcomes. nih.gov

Theoretical Spectroscopy and Comparison with Experimental Data

Theoretical spectroscopic data is typically generated using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method for its balance of accuracy and computational cost. By employing a suitable basis set, it is possible to calculate the optimized molecular geometry and predict various spectroscopic parameters, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy predicts the vibrational modes of a molecule. For this compound, the most prominent feature in its IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the acyl chloride group. Acyl chlorides are known to exhibit a strong C=O stretching band at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. srce.hrlibretexts.org The azocane (B75157) ring will contribute to the spectrum with various C-H and C-N stretching and bending vibrations.

Table 1: Predicted Major Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 | Strong |

| C-Cl | Stretching | 650 - 800 | Medium to Strong |

| C-N (Azocane) | Stretching | 1100 - 1250 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong |

| CH₂ | Scissoring | 1440 - 1480 | Medium |

| CH₂ | Rocking/Wagging | 720 - 1350 | Weak to Medium |

Note: These are predicted values based on typical ranges for the respective functional groups. Actual experimental values may vary.

A comparison with experimental data, were it available, would likely show a good correlation with the predicted frequencies, although theoretical calculations are often performed on isolated gas-phase molecules. Intermolecular interactions in a condensed phase (liquid or solid) can lead to shifts and broadening of the experimental peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated to predict the appearance of the ¹H and ¹³C NMR spectra of this compound. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most deshielded carbon atom is expected to be the carbonyl carbon of the acyl chloride group, typically appearing in the range of 165-175 ppm. msu.edu The carbon atoms of the azocane ring will be found in the aliphatic region. The carbons directly bonded to the nitrogen atom (α-carbons) will be more deshielded than the other ring carbons due to the electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| α-CH₂ (to Nitrogen) | 45 - 55 |

| Other Ring CH₂ | 20 - 40 |

Note: Predicted chemical shifts are based on typical values for similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the azocane ring. The protons on the α-carbons to the nitrogen will be deshielded and appear at a lower field compared to the other methylene (B1212753) protons in the ring. researchgate.net Due to the conformational flexibility of the eight-membered ring, the proton signals may be broad or complex.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ (to Nitrogen) | 3.2 - 3.8 | Triplet or Multiplet |

| Other Ring CH₂ | 1.4 - 1.9 | Multiplet |

Note: Predicted chemical shifts and multiplicities are estimations based on analogous structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Azocane-1-carbonyl chloride, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves the reaction of azocane with phosgene or carbonyl chloride derivatives under anhydrous conditions. Purity validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental , , and DEPT-135 spectra with literature data to confirm structural integrity.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) and C-Cl stretching vibrations.

- Chromatography : Use HPLC or GC with standardized columns to assess purity thresholds (>95% recommended).

- Always include experimental details (solvents, temperatures, yields) in supplementary materials for reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, chemically resistant containers under inert gas (e.g., argon) at -20°C. Conduct stability tests under varying conditions (humidity, light, temperature) using accelerated degradation studies. Monitor via periodic NMR or HPLC to detect hydrolysis or decomposition products. Reference safety protocols for carbonyl chlorides, such as those for 1-chlorocyclopropane-1-carbonyl chloride, which emphasize fume hood use and emergency neutralization procedures .

Q. What solvent systems are compatible with this compound for reactivity studies?

- Methodological Answer : Test inert solvents like dichloromethane, THF, or dry toluene. Avoid protic solvents (e.g., water, alcohols) due to rapid hydrolysis. Pre-dry solvents using molecular sieves or distillation. Include solvent polarity and dielectric constant data in reactivity analyses to correlate with reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations) for this compound?

- Methodological Answer :

- Re-examine Experimental Conditions : Ensure anhydrous synthesis to rule out hydrolysis artifacts.

- Validate Computational Models : Cross-check DFT parameters (basis sets, solvation models) with benchmarks from similar carbonyl chlorides.

- Alternative Characterization : Use X-ray crystallography to resolve structural ambiguities.

- Contextualize Findings : Compare discrepancies with literature on steric or electronic effects in azocane derivatives .

Q. What strategies are effective for designing kinetic studies on this compound in multi-step syntheses?

- Methodological Answer :

- Variable Control : Isolate temperature, concentration, and catalyst effects using fractional factorial design.

- In Situ Monitoring : Employ techniques like ReactIR or stopped-flow NMR to track intermediate formation.

- Data Normalization : Apply Arrhenius or Eyring equations to correlate activation parameters with reaction mechanisms.

- Peer Validation : Share raw datasets and analysis codes via repositories to enable independent verification .

Q. How can researchers mitigate biases when interpreting contradictory bioactivity data for this compound derivatives?

- Methodological Answer :

- Blind Analysis : Use double-blind assays to minimize observer bias.

- Statistical Rigor : Apply ANOVA or Bayesian inference to assess significance thresholds.

- Meta-Analysis : Aggregate data from independent studies to identify trends, citing methodologies from mixed-methods research frameworks .

Data Reporting and Ethical Considerations

Q. What are the best practices for documenting this compound synthesis in peer-reviewed journals?

- Methodological Answer : Follow ACS or RSC guidelines:

- Main Text : Summarize critical steps (e.g., reaction time, yields) and spectral assignments.

- Supplementary Materials : Provide raw NMR/MS files, chromatograms, and crystallographic data (if applicable).

- Ethical Disclosures : Declare any hazards (e.g., phosgene usage) and compliance with institutional safety protocols .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

- Methodological Answer :

- Detailed Catalytic Profiles : Report turnover numbers (TON), turnover frequencies (TOF), and catalyst loading.

- Control Experiments : Include blank reactions and catalyst-free conditions to validate substrate-specific activity.

- Open Data : Deposit catalyst characterization data (TEM, XPS) in public repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.